1-(3-Fluorobenzyl)-1H-indazol-5-amine
Overview
Description
The compound “1-(3-Fluorobenzyl)-1H-indazol-5-amine” is a complex organic molecule. It likely contains an indazole group (a type of heterocyclic aromatic compound), an amine group (-NH2), and a 3-fluorobenzyl group .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are not specifically mentioned in the search results .Scientific Research Applications
Antitumor Activity
Research has synthesized and analyzed compounds related to 1-(3-Fluorobenzyl)-1H-indazol-5-amine, revealing their potential antitumor activities. For instance, the synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone has shown distinct inhibition on the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent Zhi-hua Tang & W. Fu, 2018. This underscores the relevance of such compounds in developing new cancer treatments.
Metabolic Studies
Metabolic studies have been crucial in understanding how related compounds are processed in the human body. For example, research on the metabolism of synthetic cannabinoids, including compounds structurally similar to 1-(3-Fluorobenzyl)-1H-indazol-5-amine, by human liver microsomes, has identified specific metabolites. This work provides valuable insights into the metabolic pathways of these compounds, which is essential for both therapeutic applications and forensic analyses Jing Li et al., 2018.
Synthesis and Structural Studies
The synthesis and structural elucidation of compounds bearing the indazole core, including those substituted at the 3-fluorobenzyl position, have been subjects of significant interest. Studies focusing on the synthesis, crystal structure, and properties of these compounds contribute to the broader understanding of their chemical behaviors and potential applications in drug development Xuechen Hao et al., 2017.
Biological Activities and Selectivity
Further research has evaluated the activities of similar compounds as receptor agonists, highlighting their selectivity and potential therapeutic benefits. For example, the evaluation of carboxamide-type synthetic cannabinoids has revealed differences between enantiomers in terms of receptor activation, providing a basis for the development of more targeted therapies Takahiro Doi et al., 2017.
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to d-phenylalanyl-n-(3-fluorobenzyl)-l-prolinamide, which targets prothrombin . Prothrombin is a protein involved in the coagulation process in humans .
Mode of Action
Based on its structural similarity to d-phenylalanyl-n-(3-fluorobenzyl)-l-prolinamide, it may interact with its target protein, potentially altering its function .
Biochemical Pathways
Given its potential interaction with prothrombin, it may influence the coagulation pathway .
Result of Action
If it interacts with prothrombin like its structurally similar compound, it could potentially affect blood coagulation .
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPJMNKYNWUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)N)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428054 | |
Record name | 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-1H-indazol-5-amine | |
CAS RN |
202197-31-7 | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202197-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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